3-Aminopyridine

Description

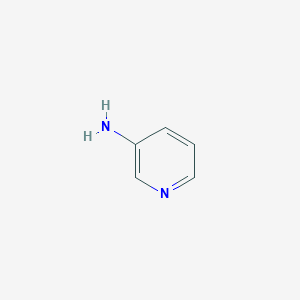

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKNJBYIJFRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73074-20-1 (mono-hydrochloride) | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047461 | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

483.8 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190.4 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-08-8, 462-08-08 | |

| Record name | 3-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

147.2 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

3-Aminopyridine chemical structure and properties

An In-depth Technical Guide to 3-Aminopyridine: Structure, Properties, and Applications for the Modern Researcher

Introduction

3-Aminopyridine (CAS No. 462-08-8), a monoamino derivative of pyridine, stands as a cornerstone intermediate in the realms of organic synthesis and medicinal chemistry.[1][2] Characterized by a pyridine ring with an amino group at the C-3 position, this colorless to light-yellow solid is a versatile building block for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[3][4][5] Its unique structural arrangement confers a distinct reactivity profile and a spectrum of biological activities that have captured the attention of researchers for decades.[1][6]

This guide offers a comprehensive technical overview of 3-Aminopyridine, designed for scientists and drug development professionals. We will delve into its core chemical and physical properties, established synthesis and purification protocols, reactivity, and pivotal applications, with a focus on its pharmacological significance as a potassium channel blocker and a scaffold for novel therapeutics.[1][4]

Chemical Structure and Physicochemical Properties

The fundamental identity of 3-Aminopyridine is defined by its molecular structure, which dictates its chemical behavior and biological interactions.

Molecular Structure

3-Aminopyridine consists of an aromatic pyridine heterocycle substituted with an amino (-NH₂) group at the meta-position.[4] The presence of two nitrogen atoms—one within the aromatic ring and one in the exocyclic amino group—provides multiple sites for chemical interaction, including protonation and hydrogen bonding.[7]

Caption: Chemical structure of Pyridin-3-amine (3-Aminopyridine).

Physicochemical Data

A summary of 3-Aminopyridine's key properties is essential for its practical application in a laboratory or industrial setting.

| Property | Value | Source(s) |

| IUPAC Name | Pyridin-3-amine | [8][9] |

| Synonyms | 3-Pyridinamine, m-Aminopyridine, β-Aminopyridine | [9][10] |

| CAS Number | 462-08-8 | [8][11] |

| Molecular Formula | C₅H₆N₂ | [8][11][12] |

| Molar Mass | 94.11 g/mol | [8][9][12] |

| Appearance | White to light yellow or brown crystalline solid/flakes | [3][8][9][13] |

| Odor | Unpleasant, distinctive | [9][14] |

| Melting Point | 60–65 °C (140–149 °F) | [3][8][13][15] |

| Boiling Point | 248–252 °C (478–486 °F) | [3][8][13][15] |

| Solubility | Soluble in water (>1000 g/L), ethanol, and benzene. | [3][8][15] |

| pKa | 6.04 (at 25 °C) | [15] |

| Flash Point | 124 °C (255 °F) | [8][15] |

| InChI Key | CUYKNJBYIJFRCU-UHFFFAOYSA-N | [8][11] |

Synthesis and Purification Protocols

The synthesis of 3-Aminopyridine is well-established, with the Hofmann rearrangement of nicotinamide being the most common and industrially viable method.[3][4][8] This transformation is valued for its efficiency and use of readily available starting materials.

Principle of Synthesis: Hofmann Rearrangement

The Hofmann rearrangement provides a direct pathway from an amide (nicotinamide) to a primary amine (3-Aminopyridine) with one fewer carbon atom. The reaction proceeds by treating the amide with bromine in a basic solution (e.g., sodium hydroxide), which generates sodium hypobromite in situ.[8] This reagent facilitates the conversion of the amide to an intermediate isocyanate, which is then hydrolyzed to yield the final amine product. The causality behind this choice is the direct and efficient conversion of the carboxamide group to an amino group.

Caption: Simplified workflow of the Hofmann rearrangement for 3-AP synthesis.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol is adapted from the robust and validated procedure published in Organic Syntheses.[16] It is a self-validating system as the purity of the final product can be confirmed by its melting point.

Materials:

-

Sodium hydroxide (NaOH): 75 g (1.87 moles)

-

Water: 800 mL

-

Bromine (Br₂): 95.8 g (0.6 mole)

-

Nicotinamide: 60 g (0.49 mole)

-

Benzene

-

Ligroin (b.p. 60–90 °C)

-

Activated charcoal (Norit)

-

Sodium hydrosulfite

Procedure:

-

Preparation of Hypobromite Solution: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of NaOH in 800 mL of water. With stirring, slowly add 95.8 g of bromine, ensuring the temperature is maintained.

-

Amide Addition: Once the solution temperature reaches 0 °C, add 60 g of nicotinamide all at once with vigorous stirring.[16]

-

Reaction: Remove the ice bath and allow the mixture to warm. The reaction is exothermic. Once the temperature reaches 70-75 °C, heat on a steam bath for an additional 20-30 minutes to complete the reaction.

-

Extraction: Cool the reaction mixture and perform a continuous extraction with ether for 15–20 hours. Alternatively, perform multiple batch extractions with ether (e.g., four 800-mL portions followed by ten 500-mL portions).[16]

-

Drying and Concentration: Dry the combined ether extracts over sodium hydroxide pellets. Filter and remove the ether by distillation from a steam bath. The residue will crystallize upon cooling.

-

Initial Yield: This crude product typically yields 39–41 g (85–89%) of dark red crystals with a melting point of 61–63 °C.[16]

Experimental Protocol: Purification by Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is the standard method.

Procedure:

-

Dissolution: Dissolve the crude product (39–41 g) in a mixture of 320 mL of benzene and 80 mL of ligroin.

-

Decolorization: Heat the solution on a steam bath and add 5 g of activated charcoal (Norit) and 2 g of sodium hydrosulfite. Continue heating for 20 minutes. The sodium hydrosulfite aids in removing colored impurities.

-

Filtration and Crystallization: Filter the hot solution by gravity. Allow the filtrate to cool slowly to room temperature, then chill overnight in a refrigerator.

-

Isolation and Drying: Isolate the resulting white crystals by gravity filtration. Wash the crystals on the filter with 25 mL of ligroin and dry in a vacuum desiccator.

-

Final Product: This procedure yields 28–30 g (61–65%) of pure, white 3-Aminopyridine crystals with a sharp melting point of 63–64 °C.[16]

Reactivity and Applications in Drug Development

The dual-nitrogen nature of 3-Aminopyridine makes it a highly versatile scaffold in medicinal chemistry.[2] Its reactivity is primarily centered on the basicity of the ring nitrogen and the nucleophilicity of the amino group.

Chemical Reactivity

-

Protonation: The nitrogen atom within the pyridine ring is more basic than the exocyclic amino nitrogen.[7] Therefore, in acidic conditions, protonation occurs preferentially at the ring nitrogen. This is a critical consideration in designing salt forms of derivative drugs and understanding their behavior at physiological pH.

-

Nucleophilic Reactions: The amino group is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. This allows for the straightforward attachment of various side chains and functional groups, a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[2][6]

-

Metal Complexation: 3-Aminopyridine acts as a ligand, forming stable complexes with various transition metals.[4] This property is exploited in the development of novel anti-tumor and antimicrobial agents, where the metal complex can exhibit enhanced cytotoxicity or biological activity compared to the ligand alone.[4][6]

Pharmacological Significance: Potassium Channel Blockade

3-Aminopyridine and its derivatives are best known pharmacologically as blockers of voltage-gated potassium (K⁺) channels.[1][4]

Mechanism of Action: In neurons, voltage-gated K⁺ channels are crucial for repolarizing the cell membrane after an action potential. By blocking these channels, 3-Aminopyridine prolongs the duration of the action potential. This extended depolarization keeps voltage-gated calcium (Ca²⁺) channels open for longer, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[4] This mechanism is particularly valuable in conditions where neurotransmission is impaired.

Caption: Mechanism of 3-AP as a potassium channel blocker to enhance neurotransmission.

Therapeutic Applications and Derivatives

The unique properties of 3-Aminopyridine have led to its use as a foundational structure in several therapeutic areas:

-

Neurological Disorders: Its ability to enhance synaptic transmission makes it a candidate for treating conditions like multiple sclerosis (MS) and spinal cord injuries.[4][14][17] The drug Dalfampridine (a derivative of the isomeric 4-aminopyridine) is a notable example of this application.

-

Antimicrobial and Antitumor Agents: Derivatives of 3-Aminopyridine have demonstrated significant antibacterial activity.[4][6] Furthermore, its metal complexes are being investigated for their cytotoxic effects against cancer cells.[4]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of drugs.[2][5] Its pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] For instance, it is a precursor for the synthesis of Troxipide and 3-pyridylnicotinamide.[8]

Safety and Toxicology

As a Senior Application Scientist, it is imperative to underscore the hazardous nature of 3-Aminopyridine. A thorough risk assessment must precede any handling.

Hazard Summary

3-Aminopyridine is classified as a toxic substance.[14][18]

-

Acute Toxicity: Fatal or toxic if swallowed, in contact with skin, or if inhaled.[12][18][19][20]

-

Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[12][18][19]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[8][18]

Toxicological Data:

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | 178 mg/kg | Quail | Oral | [8][21] |

| LD₅₀ | 28 mg/kg | Mouse | Intraperitoneal | [15][21] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a P2 respirator cartridge for handling the solid to avoid inhalation of dust.[13][19]

-

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood.[19]

-

Storage: Store in a tightly closed container in a cool, dry place, away from direct sunlight, moisture, and incompatible materials like strong acids and oxidizing agents.[14][19] It is hygroscopic and air-sensitive.[15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. This material is considered hazardous waste due to its toxicity.[19]

Conclusion

3-Aminopyridine is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern researcher and drug developer. Its well-defined structure, predictable reactivity, and significant pharmacological activity as a potassium channel blocker make it an invaluable scaffold for creating novel therapeutics. From its straightforward industrial synthesis to its complex role in neuroscience and oncology, 3-Aminopyridine continues to be a molecule of profound scientific and clinical interest. A comprehensive understanding of its properties, synthesis, and hazards, as detailed in this guide, is essential for leveraging its full potential safely and effectively.

References

- Allen, C. F. H.; Wolf, Calvin N. (1950). "3-Aminopyridine". Organic Syntheses. doi:10.15227/orgsyn.030.0003; Collected Volumes, vol. 4, p. 45.

- 3-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- Safety Data Sheet: 3-Aminopyridine. (2025, December 18). Thermo Fisher Scientific.

- 3-Aminopyridine CAS# 462-08-8. (n.d.). Sincere Chemical.

-

Shimada, S., Maeda, H. (1984). A One-Pot Synthesis of 3-Aminopyridines. Chemical and Pharmaceutical Bulletin, 32(1), 110-115. [Link]

- 3-Aminopyridine synthesis. (n.d.). ChemicalBook.

-

3-Aminopyridine. (n.d.). PubChem. Retrieved January 9, 2026. [Link]

- 3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Material Safety Data Sheet: 3-Amino Pyridine. (n.d.). CDH Fine Chemical.

-

3-Aminopyridine. (n.d.). NIST Chemistry WebBook. [Link]

-

3-Aminopyridine Data. (n.d.). NIST Chemistry WebBook. [Link]

- 3-Aminopyridine. (2023, November 23). Smolecule.

- Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA).

- 3-Aminopyridine 462-08-8 wiki. (n.d.). Guidechem.

- Safety Data Sheet: 3-AMINOPYRIDINE. (2012, December 11). Loba Chemie.

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-23. [Link]

- 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet: 3-AMINOPYRIDINE (FOR SYNTHESIS). (n.d.).

- 3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016, March 31). Reddit.

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Aminopyridine [webbook.nist.gov]

- 11. 3-Aminopyridine [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3-Aminopyridin 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Page loading... [guidechem.com]

- 15. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. lobachemie.com [lobachemie.com]

- 20. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 21. epa.gov [epa.gov]

Introduction: Unveiling the Versatility of a Core Heterocycle

An In-depth Technical Guide to 3-Aminopyridine (CAS 462-08-8) for Researchers and Drug Development Professionals

3-Aminopyridine (3-AP), identified by the CAS number 462-08-8, is a pivotal heterocyclic amine that serves as a fundamental building block in organic synthesis and a pharmacologically significant molecule in its own right.[1][2] Comprising a pyridine ring substituted with an amino group at the meta-position, its unique electronic and structural properties make it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and dyes.[3][4] For drug development professionals, 3-AP is of particular interest due to its established role as a potassium channel blocker, a mechanism that underpins its therapeutic potential in various neurological conditions.[1][5] This guide provides a comprehensive technical overview of 3-Aminopyridine, from its fundamental physicochemical properties and synthesis to its mechanistic action and practical applications, offering field-proven insights for the modern researcher.

Physicochemical and Spectroscopic Profile

3-Aminopyridine is a white to light yellow or brown crystalline solid, often appearing as flakes, with a characteristic unpleasant odor.[6][7][8] It is hygroscopic and air-sensitive, necessitating careful storage under an inert atmosphere like nitrogen.[9][10] Its solubility in water is high, and it is also soluble in common organic solvents such as ethanol, benzene, and ether.[6][7][10]

Table 1: Key Physicochemical Properties of 3-Aminopyridine

| Property | Value | Source(s) |

| CAS Number | 462-08-8 | [6][11][12] |

| Molecular Formula | C₅H₆N₂ | [6][11][12] |

| Molecular Weight | 94.11 g/mol | [8][11] |

| Melting Point | 60-64.5 °C | [6][7][10][11] |

| Boiling Point | 248-252 °C | [6][7][10][11] |

| Appearance | White to light yellow/brown crystalline solid | [7][8][9] |

| Solubility | >1000 g/L in water; Soluble in alcohol, benzene | [6][10] |

| pKa | 6.04 (at 25 °C) | [9][10] |

| Flash Point | 124 °C | [6][10] |

| InChIKey | CUYKNJBYIJFRCU-UHFFFAOYSA-N | [11][12] |

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The NIST Chemistry WebBook and other databases provide reference spectra for 3-Aminopyridine.[12][13][14][15]

-

¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the protons on the pyridine ring and the amine group.[13]

-

¹³C NMR: The carbon spectrum reveals the five unique carbon environments within the molecule.

-

IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of the amine group and C=N/C=C stretching of the pyridine ring.[15]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (m/z) at 94, corresponding to the molecular weight.[8][14]

Synthesis, Purification, and Analysis

Primary Synthesis Route: The Hofmann Rearrangement

The most established and widely cited method for preparing 3-Aminopyridine is the Hofmann rearrangement of nicotinamide.[1][6] This reaction involves the treatment of an amide (nicotinamide) with bromine in a basic solution, typically sodium hydroxide, to yield a primary amine with one fewer carbon atom. The choice of this method is driven by the ready availability of the starting material and its efficiency.[7]

The causality behind this multi-step, one-pot reaction is elegant:

-

N-Bromination: The amide nitrogen is first brominated by the hypobromite ion (formed in situ from bromine and hydroxide).

-

Deprotonation: A strong base removes the remaining acidic N-H proton, forming a bromoamide anion.

-

Rearrangement: The key step involves the rearrangement of the pyridyl group from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, forming an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and decarboxylates to yield the final 3-Aminopyridine product.

Caption: Workflow for the synthesis of 3-Aminopyridine via Hofmann Rearrangement.

Alternative Synthesis Routes

While the Hofmann rearrangement is common, other methods have been reported, including:

-

Heating 3-bromopyridine with ammonia and a copper sulfate catalyst in a sealed tube.[7][16]

-

Reaction of N-(cyanophenylmethyl)acylamides with olefins in the presence of trifluoroacetic acid.[17]

Purification Protocol

Crude 3-Aminopyridine obtained from synthesis is often colored and contains impurities.[16] A standard purification technique is recrystallization.

-

Dissolution: Dissolve the crude product in a suitable hot solvent system, such as a mixture of benzene and ligroin.[16]

-

Decolorization: Add activated carbon (e.g., Norit) and a reducing agent like sodium hydrosulfite to the hot solution to remove colored impurities.[16]

-

Filtration: Perform a hot gravity filtration to remove the activated carbon and other insoluble materials.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by chilling in a refrigerator to induce crystallization of the purified 3-Aminopyridine.[16]

-

Isolation: Collect the crystals by filtration, wash with a non-polar solvent like ligroin to remove residual soluble impurities, and dry under vacuum.[16]

Analytical HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 3-Aminopyridine. Given its hydrophilic nature, a reversed-phase method is suitable.[18]

-

Standard Preparation: Accurately weigh and dissolve 3-Aminopyridine reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the synthesized/crude 3-Aminopyridine in the mobile phase to a similar concentration.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium formate, pH adjusted). The organic/aqueous ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where 3-AP has strong absorbance (e.g., ~260 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and sample. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mechanism of Action: A Potent Potassium Channel Blocker

The primary pharmacological action of aminopyridines, including 3-AP, is the blockade of voltage-gated potassium (K⁺) channels.[5][19] This mechanism is fundamental to its effects on the nervous system.

In neurons, the repolarization phase of an action potential is driven by the efflux of K⁺ ions through voltage-gated K⁺ channels. By blocking these channels, 3-AP effectively slows down this repolarization process.[20] This leads to a broadening of the action potential duration. The prolonged depolarization of the presynaptic nerve terminal keeps voltage-gated calcium (Ca²⁺) channels open for a longer period. The resulting increase in Ca²⁺ influx significantly enhances the release of neurotransmitters (like acetylcholine at the neuromuscular junction) into the synaptic cleft.[19] This enhanced neurotransmitter release can overcome conduction deficits in demyelinated axons, which is the therapeutic basis for the use of its isomer, 4-aminopyridine (dalfampridine), in multiple sclerosis.[21]

Caption: 3-AP blocks K⁺ channels, prolonging the action potential and boosting neurotransmitter release.

Applications in Drug Discovery and Organic Synthesis

The true power of 3-Aminopyridine in a research and development context lies in its dual utility: as a pharmacologically active agent and as a versatile synthetic intermediate.[3][4]

-

Pharmaceutical Intermediate: The pyridine ring and the reactive amine group make 3-AP a valuable starting material for creating more complex molecules with diverse biological activities.[3] It is a key precursor in the synthesis of drugs targeting neurological disorders, cancers, and infectious diseases.[3][22] For instance, it is used in the synthesis of Troxipide (an anti-ulcer agent) and 3-pyridylnicotinamide.[6]

-

Medicinal Chemistry Scaffold: Aminopyridine derivatives are explored for a wide range of therapeutic targets. They form the core of molecules with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[5] Their ability to engage with enzymes and receptors makes them a privileged scaffold in medicinal chemistry.[5]

-

Ligand in Coordination Chemistry: The nitrogen atoms in 3-AP can coordinate with metal ions, making it useful in the synthesis of metal complexes with potential catalytic or biological applications.[10]

-

Research Tool: As a known K⁺ channel blocker, 3-AP is used as a research tool to study the physiology of neurons, synaptic transmission, and conditions involving demyelination.[1][21]

Safety, Handling, and Toxicology

3-Aminopyridine is a toxic substance and must be handled with extreme caution.[9][23]

Table 2: GHS Hazard Information for 3-Aminopyridine

| Hazard Class | Hazard Statement | GHS Code(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301, H311, H331 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| STOT (Single) | May cause respiratory irritation. | H335 |

| STOT (Repeated) | May cause damage to organs through prolonged or repeated exposure. | H373 |

| Source: Aggregated GHS information from multiple suppliers.[9][11][24] |

Safe Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23][24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with a face shield.[24] Respiratory protection may be necessary for handling large quantities.

-

Handling: Avoid contact with skin, eyes, and clothing.[24] Prevent dust formation. Do not eat, drink, or smoke in the work area.[23][25]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[24][25] Protect from moisture, air, and direct sunlight.[23] Store in a designated "poison" or toxics cabinet.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[24]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[23][24]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[23][24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[24]

Toxicology Summary

3-Aminopyridine is toxic by ingestion, inhalation, and dermal absorption.[9][23] The oral LD₅₀ in quail is reported as 178 mg/kg, and the intraperitoneal LD₅₀ in mice is 28 mg/kg.[6][26] It can cause central nervous system effects, including dizziness and headaches, and prolonged exposure may lead to neurotoxic effects.[9]

Conclusion

3-Aminopyridine is far more than a simple chemical intermediate; it is a cornerstone molecule for innovation in medicinal chemistry and a powerful tool for neuroscientific research. Its well-defined synthesis, rich chemistry, and potent biological activity as a potassium channel blocker ensure its continued relevance. For researchers and drug developers, a thorough understanding of its properties, handling requirements, and mechanistic action is essential for leveraging its full potential to create novel therapeutics and advance our understanding of complex biological systems.

References

- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses.

- 3-Aminopyridine synthesis. ChemicalBook.

- 3-Aminopyridine. Wikipedia.

- 3-Aminopyridine CAS# 462-08-8. SincereChemical.

- 3-Aminopyridine 462-08-8 wiki. Guidechem.

- A One-Pot Synthesis of 3-Aminopyridines. J-Stage.

- 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Loba Chemie.

- 3-Aminopyridine | 462-08-8. ChemicalBook.

- 3-Aminopyridine 99 462-08-8. Sigma-Aldrich.

- Aminopyridines. EPA.

- 3-Aminopyridine. NIST WebBook.

- HPLC Methods for analysis of 3-Aminopyridine.

- 3-Aminopyridine | C5H6N2 | CID 10009. PubChem.

- 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY D

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- 3-Aminopyridine: A Key Building Block in Pharmaceutical Innov

- 3-AMINOPYRIDINE (FOR SYNTHESIS).

- 3-Aminopyridine | 462-08-8. Tokyo Chemical Industry (India) Pvt. Ltd.

- 3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applic

- Buy 3-Aminopyridine | 462-08-08. Smolecule.

- A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.

- 462-08-8 3-Aminopyridine C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. MolCore.

- 3-Aminopyridine(462-08-8) 1H NMR spectrum. ChemicalBook.

- 3-Aminopyridine(462-08-8) MS. ChemicalBook.

- 3-Aminopyridine IR Spectrum. NIST WebBook.

- Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PubMed.

- Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology.

Sources

- 1. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. sincerechemical.com [sincerechemical.com]

- 8. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 11. 3-アミノピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Aminopyridine [webbook.nist.gov]

- 13. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 14. 3-Aminopyridine(462-08-8) MS [m.chemicalbook.com]

- 15. 3-Aminopyridine [webbook.nist.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. A One-Pot Synthesis of 3-Aminopyridines [jstage.jst.go.jp]

- 18. helixchrom.com [helixchrom.com]

- 19. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 21. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lobachemie.com [lobachemie.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 26. epa.gov [epa.gov]

physical and chemical properties of 3-Aminopyridine

An In-depth Technical Guide to 3-Aminopyridine

Abstract

This technical guide provides a comprehensive overview of the core (pyridin-3-amine), a critical heterocyclic building block in modern chemical and pharmaceutical sciences.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to offer field-proven insights into the causality behind its properties and the experimental methodologies used for their determination. We will explore its molecular structure, physicochemical characteristics, reactivity, and key applications, supported by detailed protocols and authoritative references. The aim is to equip the reader with the foundational knowledge required for the effective handling, application, and innovation of 3-Aminopyridine in a laboratory setting.

Introduction: The Strategic Importance of 3-Aminopyridine

3-Aminopyridine (CAS No. 462-08-8) is an aromatic organic compound consisting of a pyridine ring substituted with an amino group at the C-3 position.[2] This seemingly simple structure belies a rich and versatile chemical nature that has made it an invaluable intermediate in the synthesis of a wide array of functional molecules, particularly pharmaceuticals and agrochemicals.[3][4][5][6] Its significance in drug discovery is notable, serving as a foundational scaffold for compounds targeting neurological disorders, infectious diseases, and oncology.[1][7][8]

The unique electronic properties imparted by the nitrogen heteroatom in the pyridine ring, combined with the reactivity of the exocyclic amino group, grant 3-Aminopyridine a distinct chemical personality.[2] Understanding its physical properties, such as solubility and pKa, is paramount for predicting its behavior in physiological systems and for designing robust synthetic routes and formulation strategies. This guide will dissect these properties, linking them to their practical implications in research and development.

Molecular Structure and Core Physicochemical Properties

The fundamental properties of 3-Aminopyridine dictate its handling, storage, and application. A summary of these key parameters is presented below, followed by a detailed discussion of their scientific significance.

| Property | Value | Source(s) |

| CAS Number | 462-08-8 | [4][9] |

| Molecular Formula | C₅H₆N₂ | [4][9][10] |

| Molecular Weight | 94.11 g/mol | [3][4][9] |

| Appearance | White to light yellow or brown crystalline powder/solid | [3][4][9][11] |

| Odor | Unpleasant, slight amine-like | [4][7][9] |

| Melting Point | 60-65 °C (140-149 °F) | [3][4][12][13] |

| Boiling Point | ~248-252 °C (478-486 °F) | [3][4][10][12] |

| Water Solubility | >1000 g/L at 20 °C (Highly soluble) | [3][12] |

| Solubility (Organic) | Soluble in alcohol, ether, acetone, benzene, chloroform | [3][4] |

| pKa | 6.04 (at 25 °C) | [3] |

| logP (Octanol/Water) | 0.1 to 0.11 | [3][9][13] |

| Flash Point | ~88-126 °C (190-259 °F) | [9][10][12] |

Interpretation of Physicochemical Data

-

Melting and Boiling Points: The relatively low melting point indicates that 3-Aminopyridine is a solid at room temperature but can be easily melted for certain reaction conditions. Its high boiling point is characteristic of an aromatic compound with hydrogen bonding capabilities, suggesting low volatility under standard conditions.

-

Solubility Profile: The high aqueous solubility is a key feature, driven by the ability of both the pyridine nitrogen and the amino group to form hydrogen bonds with water.[3][12] This property is crucial in pharmaceutical applications, as it influences bioavailability and formulation options. Its solubility in common organic solvents like ethanol, acetone, and benzene also provides broad flexibility for its use in organic synthesis.[3][4]

-

pKa and Basicity: The pKa of 6.04 corresponds to the protonation of the more basic ring nitrogen, not the amino group.[3] This is a critical distinction. The pyridine nitrogen is more basic than the exocyclic amino group because the lone pair of the amino nitrogen is partially delocalized into the electron-deficient pyridine ring. At a physiological pH of ~7.4, the pyridine ring will be predominantly in its neutral, unprotonated form, which has significant implications for its ability to cross biological membranes and interact with molecular targets.

-

logP (Lipophilicity): A logP value close to zero (0.11) indicates that 3-Aminopyridine has a balanced hydrophilic-lipophilic character.[3][9][13] This balance is often a desirable starting point in drug design, as it allows for sufficient aqueous solubility for formulation while retaining enough lipophilicity to permeate cell membranes.

Chemical Properties and Reactivity

The reactivity of 3-Aminopyridine is governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating amino group.

Basicity and Protonation

As a diamine, 3-Aminopyridine has two potential sites for protonation. The ring nitrogen is the more basic site. This is because the lone pair on the exocyclic amino group participates in resonance with the aromatic ring, reducing its availability for protonation.

Caption: Predominant protonation occurs at the pyridine ring nitrogen.

Reactions of the Amino Group

The amino group undergoes typical reactions for aromatic amines, making it a versatile handle for synthetic modifications:

-

Acylation: Reacts readily with acid chlorides and anhydrides to form amides.

-

Alkylation: Can be alkylated under appropriate conditions.

-

Diazotization: Reacts with nitrous acid to form a diazonium salt, which is a key intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions (C2, C4, and C6). The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack, but the activating effect of the amino group overcomes this, enabling reactions like halogenation and nitration.

Experimental Protocols

To ensure scientific integrity, the determination of key properties must follow validated, reproducible methods.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the standard method for accurately determining the acid dissociation constant (pKa) of a compound like 3-Aminopyridine.[14][15]

Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in pH (proton activity) as a function of added titrant volume.[14][15] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[14] For a base like 3-aminopyridine, we titrate its acidic conjugate form with a strong base.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh ~100 mg of 3-Aminopyridine and dissolve it in 50 mL of deionized, carbonate-free water. Add a stoichiometric excess of 0.1 M HCl (e.g., 1.1 equivalents) to fully convert the 3-aminopyridine to its hydrochloride salt.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.[14]

-

Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Introduce a calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[14]

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05-0.10 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV). The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.[14][16]

Caption: Workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

The physicochemical properties of 3-Aminopyridine directly enable its widespread use as a versatile pharmaceutical intermediate.[1][6]

-

Scaffold for Drug Candidates: Its structure is a common feature in drugs targeting the central nervous system. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for molecular recognition at enzyme and receptor binding sites.[17]

-

Intermediate for Complex Heterocycles: The reactivity of the amino group allows 3-Aminopyridine to be a starting point for the synthesis of more complex fused heterocyclic systems, which are prevalent in medicinal chemistry.[3][18][19]

-

Potassium Channel Blocker: Aminopyridines, in general, are known to block voltage-gated potassium channels.[7][20] This property is exploited in drugs used to treat conditions like multiple sclerosis.

-

Agrochemicals: It serves as a precursor for various herbicides and insecticides.[4][7]

Safety, Handling, and Storage

As a research chemical, proper handling of 3-Aminopyridine is essential for laboratory safety.

-

Hazards: 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[21][22] It causes skin and serious eye irritation and may cause respiratory irritation.[21][22] There is also a danger of cumulative effects or damage to organs through prolonged or repeated exposure.[7][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]

-

Handling: Avoid creating dust.[21] Do not eat, drink, or smoke when using this product.[22] Wash hands thoroughly after handling.[22] In case of contact, immediately wash skin with plenty of water and seek medical attention.[22] If inhaled, move the person to fresh air.[21] If swallowed, call a poison center or doctor immediately.[21][22]

-

Storage: 3-Aminopyridine is hygroscopic and air-sensitive.[3][4][7] It should be stored in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[4][7] Store away from strong oxidizing agents and strong acids.[7]

References

-

3-Aminopyridine | C5H6N2 | CID 10009 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

3-Aminopyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

3-aminopyridine. (n.d.). Stenutz. Retrieved from [Link]

-

462-08-8 CAS | 3-AMINOPYRIDINE. (n.d.). Loba Chemie. Retrieved from [Link]

-

3-Amino pyridine, 98% | 462-08-8. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate from (288.15 to 323.15) K. (2012). Journal of Chemical & Engineering Data, 57(4), 1242–1244. ACS Publications. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2002). Journal of Chemical Education, 79(5), 635. ACS Publications. Retrieved from [Link]

-

3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-Aminopyridine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

3-AMINOPYRIDINE MSDS. (2012). Loba Chemie. Retrieved from [Link]

-

Aminopyridine. (n.d.). LookChem. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). ResearchGate. Retrieved from [Link]

-

3-AMINOPYRIDINE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016). Reddit. Retrieved from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. Royal Society of Chemistry. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

A One-Pot Synthesis of 3-Aminopyridines. (1984). J-Stage. Retrieved from [Link]

-

3-Aminopyridine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

3-aminopyridine, 462-08-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). Future Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

3-Amino pyridine, 98% | 462-08-8. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Synthesis of 3-Aminopyridine. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Aminopyridine | lookchem [lookchem.com]

- 3. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 6. 3-Amino pyridine, 98% 462-08-8 India [ottokemi.com]

- 7. Page loading... [guidechem.com]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Aminopyridine | 462-08-8 [chemnet.com]

- 11. 3-Amino pyridine, 98% | 462-08-8 | www.ottokemi.com [ottokemi.com]

- 12. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 13. 3-aminopyridine [stenutz.eu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 18. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 19. A One-Pot Synthesis of 3-Aminopyridines [jstage.jst.go.jp]

- 20. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physiological mechanisms of 3-aminopyridine, a compound of significant interest in both neuroscience research and clinical applications. We will delve into its primary molecular targets, the downstream consequences of its action on neuronal function, and the experimental methodologies used to elucidate these properties.

Introduction: The Significance of 3-Aminopyridine

3-Aminopyridine (3-AP) is a potassium channel blocker that has garnered attention for its ability to enhance neurotransmission. While its therapeutic window is narrow, its well-characterized mechanism of action makes it an invaluable tool for studying neuronal excitability and synaptic function. Clinically, its derivative, 4-aminopyridine (dalfampridine), is approved for the symptomatic treatment of multiple sclerosis, highlighting the therapeutic potential of modulating potassium channel activity. Understanding the precise mechanism of 3-AP is therefore crucial for both basic research and the development of more selective and safer neuromodulatory drugs.

Core Mechanism: Blockade of Voltage-Gated Potassium Channels

The primary mechanism of action of 3-aminopyridine is the blockade of voltage-gated potassium (K+) channels. These channels are integral membrane proteins that play a critical role in the repolarization phase of the action potential in neurons. By opening in response to membrane depolarization and allowing K+ ions to flow out of the cell, they help to terminate the action potential and maintain the resting membrane potential.

3-AP physically occludes the pore of these channels, thereby inhibiting the efflux of potassium ions. This blockade has a profound effect on the action potential, leading to its prolongation. The delayed repolarization results in an extended period of depolarization in the presynaptic terminal.

Impact on Neurotransmission

The prolongation of the action potential at the presynaptic terminal is the key to 3-AP's effect on neurotransmission. The extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer duration. The influx of Ca2+ is the direct trigger for the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. Consequently, the increased and prolonged Ca2+ influx leads to an enhanced release of neurotransmitters, such as acetylcholine, into the synaptic cleft. This ultimately potentiates the signal transmitted to the postsynaptic neuron.

Figure 1: Signaling pathway of 3-Aminopyridine's action.

Experimental Protocols for Studying 3-Aminopyridine's Effects

Electrophysiological Recording: Patch-Clamp Technique

The patch-clamp technique is the gold standard for investigating the effects of ion channel modulators like 3-AP at the single-cell level.

Objective: To measure the effect of 3-aminopyridine on voltage-gated potassium currents in isolated neurons.

Methodology:

-

Cell Preparation: Isolate neurons from a relevant tissue source (e.g., dorsal root ganglia, hippocampus) and culture them for 24-48 hours.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing a high concentration of potassium.

-

Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

-

Data Acquisition: Record the resulting currents before and after the application of 3-aminopyridine to the extracellular solution.

-

Analysis: Measure the peak outward current at each voltage step and plot the current-voltage (I-V) relationship. Compare the I-V curves in the control and 3-AP conditions to quantify the extent of channel blockade.

Figure 2: Experimental workflow for patch-clamp analysis of 3-AP.

In Vivo Microdialysis

Microdialysis is a powerful technique to measure neurotransmitter release in the brain of a living animal.

Objective: To determine the effect of 3-aminopyridine on the in vivo release of a specific neurotransmitter (e.g., acetylcholine) in a target brain region.

Methodology:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus).

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

-

Baseline Measurement: Collect several baseline samples to establish the basal neurotransmitter concentration.

-

Drug Administration: Administer 3-aminopyridine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Post-Drug Sampling: Continue to collect dialysate samples to measure the change in neurotransmitter concentration following drug administration.

-

Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Quantitative Data on 3-Aminopyridine Activity

| Parameter | Value | Cell Type/Preparation | Reference |

| IC50 for K+ Channel Blockade | 100-300 µM | Frog node of Ranvier | |

| Effect on Acetylcholine Release | ~2-fold increase | Rat cerebral cortex synaptosomes | |

| Therapeutic Plasma Concentration (Dalfampridine) | 15-30 ng/mL | Human |

Conclusion and Future Directions

3-Aminopyridine serves as a cornerstone for understanding the role of potassium channels in neuronal function. Its ability to enhance neurotransmitter release by prolonging the presynaptic action potential has been well-established through techniques like patch-clamp electrophysiology and in vivo microdialysis. While its clinical use is limited by a narrow therapeutic index and potential for side effects such as seizures, the principles of its mechanism of action have paved the way for the development of more selective potassium channel modulators.

Future research in this area will likely focus on:

-

Developing Subtype-Selective Blockers: Designing molecules that target specific subtypes of voltage-gated potassium channels to improve therapeutic efficacy and reduce off-target effects.

-

Investigating Novel Therapeutic Applications: Exploring the potential of potassium channel modulation in other neurological and psychiatric disorders.

-

Combining with Other Therapeutic Modalities: Assessing the synergistic effects of potassium channel blockers with other drugs to enhance therapeutic outcomes.

By continuing to build upon our understanding of the fundamental mechanisms of compounds like 3-aminopyridine, the scientific community can forge new paths in the development of innovative treatments for a wide range of neurological conditions.

References

-

Dalfampridine: A Review of its Use in a New Formulation in Patients with Multiple Sclerosis. CNS Drugs. Available at: [Link]

-

Actions of aminopyridines on potassium currents in myelinated nerve. The Journal of General Physiology. Available at: [Link]

-

The effects of 3,4-diaminopyridine and 3-aminopyridine on the release of [3H]acetylcholine from rat cortical synaptosomes. British Journal of Pharmacology. Available at: [Link]

An In-Depth Technical Guide to 3-Aminopyridine as a Potassium Channel Blocker

This guide provides a comprehensive technical overview of 3-Aminopyridine (3-AP) for researchers, scientists, and drug development professionals. It delves into the core mechanisms, experimental validation, and therapeutic implications of 3-AP as a potassium channel blocker.

Section 1: Foundational Understanding of 3-Aminopyridine

Chemical and Physical Properties

3-Aminopyridine (3-AP) is a colorless solid organic compound with the chemical formula C5H6N2.[1][2] It is one of three isomers of aminopyridine, characterized by an amino group attached to the third position of a pyridine ring.[1] This structural feature is crucial to its biological activity.[1]

Key Physicochemical Properties:

-

Molecular Weight: 94.117 g/mol [2]

-

Melting Point: 60-63 °C[3]

-

Solubility: Soluble in water, ethanol, and benzene.[1][3][4]

Synthesis Overview

Several methods are employed for the synthesis of 3-AP. A common laboratory and industrial method is the Hofmann rearrangement of nicotinamide using sodium hypobromite.[2] Another approach involves the reduction of 3-nitropyridine.[1]

Section 2: Mechanism of Action as a Potassium Channel Blocker

The primary pharmacological action of 3-AP is the blockade of voltage-gated potassium (Kv) channels.[1][5] This action is fundamental to its effects on cellular excitability.

The Role of Potassium Channels in Cellular Excitability

Voltage-gated potassium channels are critical in determining the resting membrane potential and in the repolarization phase of the action potential in excitable cells like neurons and muscle cells.[6] By allowing the efflux of potassium ions, these channels help to terminate the action potential and maintain the cell's electrical stability.

3-AP's Interaction with Voltage-Gated Potassium Channels

3-Aminopyridine and its isomer, 4-aminopyridine (4-AP), are known to block a variety of Kv channels.[7] The mechanism of this blockade is state-dependent, meaning 3-AP preferentially binds to the open state of the channel.[8] This interaction physically occludes the pore, preventing the outward flow of potassium ions.

The consequence of this blockade is a prolongation of the action potential duration.[6] By delaying repolarization, 3-AP increases the time the cell membrane remains depolarized. This leads to an enhanced influx of calcium ions through voltage-gated calcium channels, which in turn potentiates the release of neurotransmitters at the synapse.[9]

Caption: Mechanism of 3-Aminopyridine Action.

Selectivity for Potassium Channel Subtypes

While 3-AP is considered a broad-spectrum potassium channel blocker, its affinity for different Kv channel subtypes varies.[5] Research has shown that aminopyridines, including 3-AP and its more studied counterpart 4-AP, exhibit different potencies across the Kv1, Kv2, and Kv3 families. For instance, a study on cloned Kv1.1 channels expressed in mammalian cells determined the IC50 for 3-AP to be 2.2 mM, which is significantly higher than that of 4-AP (89 µM), indicating a lower potency for this particular subtype.[10] The charged form of the aminopyridine is considered the active species, and the efficacy of 3-AP can be influenced by intracellular pH.[10]

| Potassium Channel Subtype | 4-AP IC50 (µM) | 3-AP IC50 (mM) | Reference |

| Kv1.1 | 89 | 2.2 | [10] |

| Kv1.2 | 590 | - | [7] |

| Kv1.3 | 195 | - | [7] |

| Kv1.4 | 13 | - | [7] |

| Kv3.1 | 29 | - | [7] |

| Kv3.2 | 100 | - | [7] |

| Note: Data for 3-AP on several subtypes is less readily available in comparative studies. |

Section 3: Therapeutic and Research Applications

The ability of 3-AP to enhance neurotransmitter release has led to its investigation in various neurological conditions.[1]

Multiple Sclerosis (MS)

In demyelinating diseases like MS, the exposure of juxtaparanodal potassium channels on axons can lead to a leakage of potassium ions, which impairs action potential conduction.[11] By blocking these exposed channels, aminopyridines can improve nerve impulse conduction.[11][12] While 4-AP (dalfampridine) is an approved treatment for improving walking in MS patients, 3,4-diaminopyridine (a related compound) has also shown efficacy in improving leg strength, though with some limiting side effects.[11][13] The general principle of potassium channel blockade is the therapeutic basis in this context.

Other Neurological Disorders

Aminopyridines have been explored for other conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome.[5]

Research Applications

In a research setting, 3-AP is a valuable tool for studying the role of specific potassium channels in neuronal function.[1] It can be used to pharmacologically dissect the contribution of different ion channels to neuronal firing patterns and synaptic transmission.

Section 4: Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Study 3-AP Effects

Whole-cell patch-clamp is a gold-standard technique to study the effects of compounds on ion channels in individual cells.[14][15]

Objective: To characterize the inhibitory effect of 3-AP on voltage-gated potassium currents in a neuronal cell line or primary neurons.

Materials:

-

Cell culture of interest (e.g., HEK293 cells transfected with a specific Kv channel, or primary hippocampal neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

-

3-Aminopyridine stock solution (e.g., 100 mM in water)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration:

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Record Baseline Currents:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

-

Record the resulting outward currents.

-

-

Application of 3-AP:

-

Perfuse the external solution containing the desired concentration of 3-AP over the cell.

-

Allow 2-3 minutes for the drug to equilibrate.

-

-

Record Currents in the Presence of 3-AP:

-

Repeat the voltage-step protocol from step 4.

-

-

Data Analysis:

-

Measure the peak outward current at each voltage step before and after 3-AP application.

-

Calculate the percentage of current inhibition at each voltage.

-

Construct a dose-response curve by testing a range of 3-AP concentrations to determine the IC50.

-

Caption: Patch-Clamp Electrophysiology Workflow.

Section 5: Safety and Toxicology

3-Aminopyridine is a toxic compound and must be handled with appropriate safety precautions.[16] It is harmful if swallowed, inhaled, or absorbed through the skin.[17][18] Acute toxicity can lead to central nervous system effects, including convulsions.[19]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 3-AP. All work should be conducted in a well-ventilated area or a chemical fume hood.[18]

Section 6: Conclusion

3-Aminopyridine is a valuable pharmacological tool for the study of voltage-gated potassium channels. Its ability to prolong action potentials and enhance neurotransmitter release provides a clear mechanism for its therapeutic potential in certain neurological disorders. While less potent than its isomer 4-AP for some channel subtypes, its distinct properties warrant its continued investigation. A thorough understanding of its mechanism, coupled with rigorous experimental validation using techniques like patch-clamp electrophysiology, is essential for its effective application in both research and drug development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.

- Wikipedia. 3-Aminopyridine.

-

Bever CT Jr, Young D, Anderson PA, et al. Treatment with oral 3,4 diaminopyridine improves leg strength in multiple sclerosis patients: results of a randomized, double-blind, placebo-controlled, crossover trial. Neurology. 1996;47(6):1457-1462. [Link]

-

Kirsch GE, Drewe JA. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Mol Pharmacol. 1994;45(6):1242-1252. [Link]

-

Bever CT Jr. The current status of studies of aminopyridines in patients with multiple sclerosis. Ann Neurol. 1994;36 Suppl:S118-S121. [Link]

- Haz-Map. 3-Aminopyridine - Hazardous Agents.

-

PubChem. 3-Aminopyridine. [Link]

-

Katz E, Ferro J, Gappmaier E, et al. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. 2021;296:100302. [Link]

-